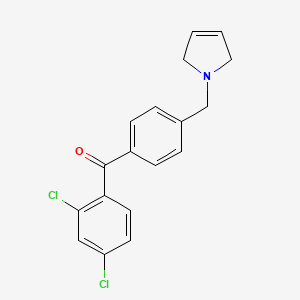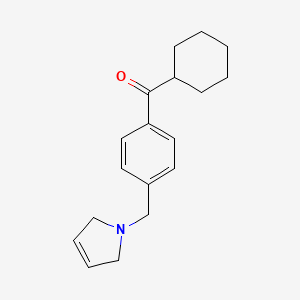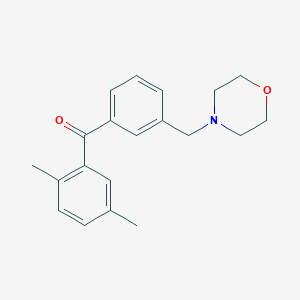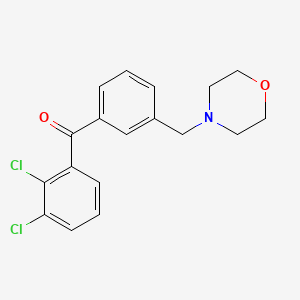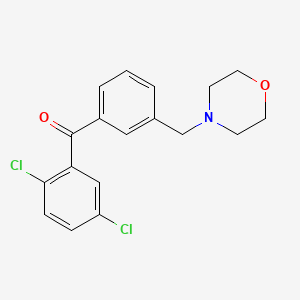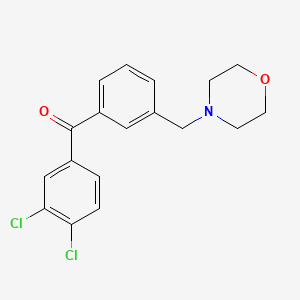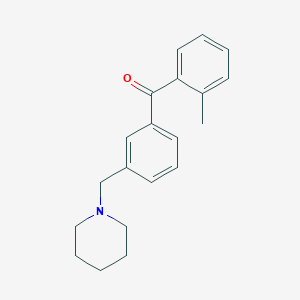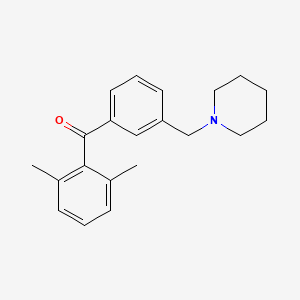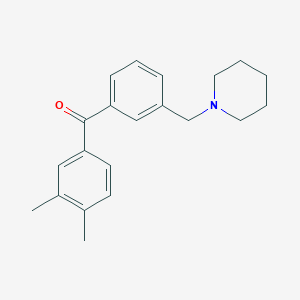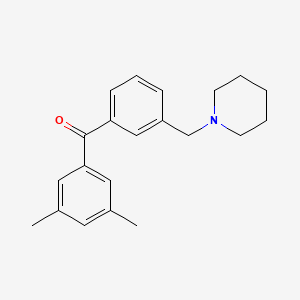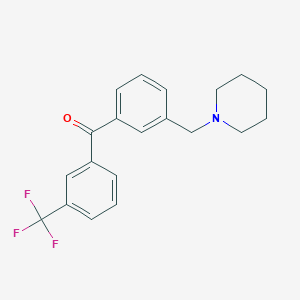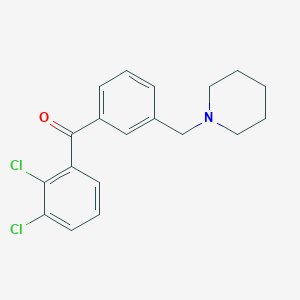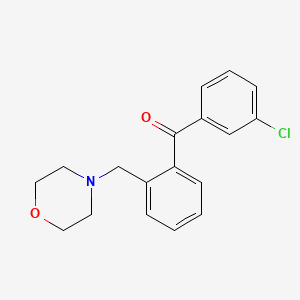
3'-Chloro-2-morpholinomethyl benzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine conjugated benzophenone analogues has been explored in various studies. In one such study, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized from (4-hydroxy-aryl)-aryl methanones through a multi-step reaction sequence. This process involved the use of polar solvents and a divergent synthetic method, leading to the formation of compounds with potential anti-proliferative activity against various neoplastic cells . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and other reactants under a microwave-assisted one-pot process, yielding a compound with a complex structure .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various analytical techniques. For instance, the synthesized polyheterocyclic compound was fully characterized by 1D and 2D NMR, FT-IR, and HRMS, which provided detailed insights into its molecular framework . Additionally, a density functional theory (DFT) study was conducted to identify the optimized molecular structures, vibrational frequencies, and thermodynamic properties of a related morpholine compound, which was found to be in good agreement with experimental results .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride involved amine cyclization reactions and reduction, followed by acidification to obtain the final product . The multi-step reaction sequence used in the synthesis of benzophenone analogues indicates the complexity of the chemical reactions required to obtain these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been evaluated through various studies. The anti-proliferative activity of the benzophenone analogues was assessed in vitro, and the structural activity relationship was established, indicating the importance of specific substituents for their biological activity . The antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride was observed using a forced swim mice model, suggesting potent antidepressant properties . The DFT study provided additional data on the charge analyses, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-vis) spectra, which are crucial for understanding the electronic properties of these compounds .
Aplicaciones Científicas De Investigación
1. Photoprotection in Skincare
Benzophenone derivatives, including 3'-Chloro-2-morpholinomethyl benzophenone, are notable for their use in skincare products, particularly as UV filters. Their effectiveness in protecting human skin and hair from UV radiation damage is well-documented. However, their high percutaneous penetration and systemic absorption raise concerns about their safety (Galicka & Sutkowska-Skolimowska, 2021).
2. Photochemical Properties in Biological and Material Sciences
The photochemical properties of benzophenone photophores, which include derivatives like 3'-Chloro-2-morpholinomethyl benzophenone, are extensively utilized in biological chemistry and material science. These compounds have unique properties that enable hydrogen atom abstraction from C-H bonds, leading to various applications such as binding site mapping and bioconjugation (Dormán et al., 2016).
3. Environmental Impact and Degradation
Studies have shown that benzophenone derivatives can act as endocrine disruptors in aquatic ecosystems. Research into the degradation of these compounds in water treatment processes is ongoing to mitigate their environmental impact. For instance, the degradation mechanism of Benzophenone-3 in chlorination and UV/chlorination reactions has been studied to understand its impact on water quality (Lee et al., 2020).
4. Antitumor Properties
Certain benzophenone derivatives, including morpholino benzophenones, have shown potential in antitumor activities. Research indicates that these compounds exhibit significant cytotoxic and antitumor activity against various cancer cell lines, demonstrating their potential in cancer treatment (Kumazawa et al., 1997).
Safety And Hazards
The specific safety and hazards information for “3’-Chloro-2-morpholinomethyl benzophenone” is not available in the retrieved information. However, it’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions of “3’-Chloro-2-morpholinomethyl benzophenone” are not specified in the retrieved information. However, benzophenones are a ubiquitous structure in medicinal chemistry and are found in several naturally occurring molecules which exhibit a variety of biological activities4. This suggests that “3’-Chloro-2-morpholinomethyl benzophenone” and similar compounds may have potential applications in drug discovery and other areas of research.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFETSNPGQUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643536 | |
| Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-2-morpholinomethyl benzophenone | |
CAS RN |
898750-35-1 | |
| Record name | Methanone, (3-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



